![molecular formula C7H13BO3 B13479501 [1-(Oxan-4-yl)ethenyl]boronic acid CAS No. 1202245-70-2](/img/structure/B13479501.png)
[1-(Oxan-4-yl)ethenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Oxan-4-yl)ethenyl]boronic acid: is an organic compound that contains a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features an oxane (tetrahydropyran) ring attached to an ethenyl group, which is further bonded to a boronic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Oxan-4-yl)ethenyl]boronic acid typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by the ring-opening of tetrahydrofuran.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction or through the use of vinyl Grignard reagents.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1-(Oxan-4-yl)ethenyl]boronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions may involve the use of bases, acids, or transition metal catalysts.
Major Products:
Oxidation: Alcohols, ketones, or aldehydes.
Reduction: Alkanes or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Suzuki-Miyaura Coupling: [1-(Oxan-4-yl)ethenyl]boronic acid is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: Boronic acids are known to inhibit proteasomes and other enzymes, making them valuable in drug development for diseases such as cancer.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of [1-(Oxan-4-yl)ethenyl]boronic acid involves its ability to form reversible covalent bonds with diols, amino acids, and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic acid group can interact with active site serines in enzymes, leading to inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Similar in its boronic acid functionality but differs in the aromatic ring structure.
Methylboronic Acid: Contains a methyl group instead of the oxane ring and ethenyl group.
Vinylboronic Acid: Similar in having a vinyl group but lacks the oxane ring.
Uniqueness:
Structural Features: The presence of the oxane ring and ethenyl group makes [1-(Oxan-4-yl)ethenyl]boronic acid unique compared to other boronic acids.
Reactivity: The compound’s unique structure may impart different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Eigenschaften
CAS-Nummer |
1202245-70-2 |
|---|---|
Molekularformel |
C7H13BO3 |
Molekulargewicht |
155.99 g/mol |
IUPAC-Name |
1-(oxan-4-yl)ethenylboronic acid |
InChI |
InChI=1S/C7H13BO3/c1-6(8(9)10)7-2-4-11-5-3-7/h7,9-10H,1-5H2 |
InChI-Schlüssel |
BWBVPSTXSTYGOK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(=C)C1CCOCC1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


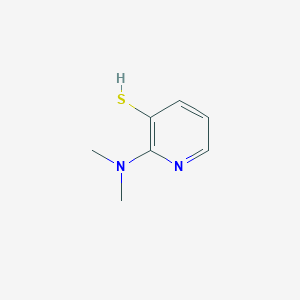
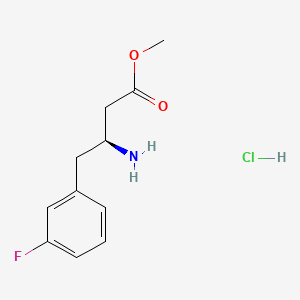
![rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B13479444.png)
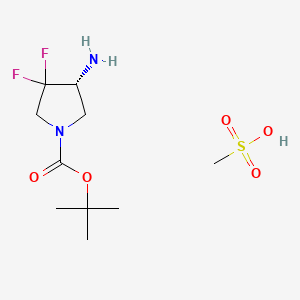
![2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13479455.png)
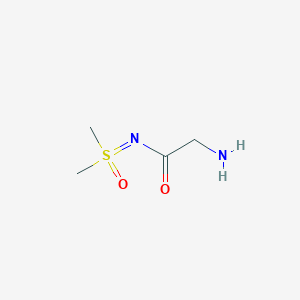


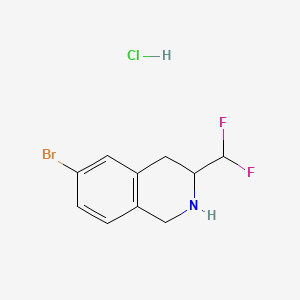
![1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one](/img/structure/B13479486.png)
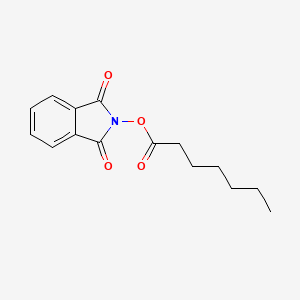
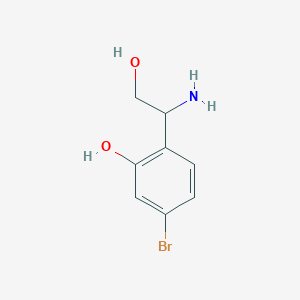
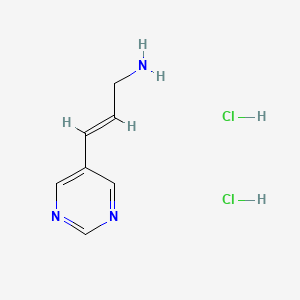
![rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine](/img/structure/B13479509.png)
